2-nitro-N-(4-phenoxyphenyl)benzamide

Cardiac Safety Pharmacology Ion Channel Modulation Structural Activity Relationship

Researchers studying WNK-SPAK signaling should choose this ortho-nitro isomer specifically for its divergent target engagement compared to the meta-nitro hERG activator ICA-105574. This scaffold is validated for systematic nitro-position SAR in SPAK inhibition. The compound is supplied at a standard research purity of ≥95% and is distinct in its biological profile, mitigating the risk of functional misassignment in kinase signaling and cardiac ion channel studies.

Molecular Formula C19H14N2O4
Molecular Weight 334.3g/mol
Cat. No. B370798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(4-phenoxyphenyl)benzamide
Molecular FormulaC19H14N2O4
Molecular Weight334.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H14N2O4/c22-19(17-8-4-5-9-18(17)21(23)24)20-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,20,22)
InChIKeyTZGDZMTYTBKLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-nitro-N-(4-phenoxyphenyl)benzamide: Chemical Identity and Baseline Characteristics for Research Procurement


2-nitro-N-(4-phenoxyphenyl)benzamide is a synthetic small molecule belonging to the N-(4-phenoxyphenyl)benzamide class, characterized by a nitro group at the ortho position of the benzamide ring. The molecular formula is C19H14N2O4 with a molecular weight of 334.3 g/mol, and it is typically supplied at ≥95% purity for research use . This scaffold has been investigated as a platform for developing inhibitors of STE20/SPS1-related proline-alanine-rich protein kinase (SPAK), a key regulator in the WNK kinase signaling pathway implicated in salt-sensitive hypertension [1].

Why Generic Substitution of 2-nitro-N-(4-phenoxyphenyl)benzamide with In-Class Analogs is Scientifically Unjustified


The N-(4-phenoxyphenyl)benzamide scaffold is exquisitely sensitive to substitution pattern, with positional isomerism profoundly altering biological target engagement and functional outcome. A striking example is the divergent activity of 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), which acts as a potent hERG channel activator (EC50 0.5 μM, >10-fold current enhancement) [1], whereas the 2-nitro positional isomer is associated with SPAK inhibitory potential and distinct anti-inflammatory profiles [2][3]. Simple in-class substitution without rigorous structural verification therefore carries a high risk of functional misassignment and experimental failure.

Quantitative Differentiation of 2-nitro-N-(4-phenoxyphenyl)benzamide Against Closest Analogs: A Comparator-Driven Evidence Guide


Positional Isomer-Dependent hERG Channel Modulation: 2-Nitro vs. 3-Nitro Substitution

The 3-nitro positional isomer, 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), is a well-characterized hERG channel activator that enhances current amplitude >10-fold with an EC50 of 0.5 ± 0.1 μM and a Hill slope of 3.3 ± 0.2 in whole-cell patch-clamp studies of recombinant hERG channels [1]. In contrast, the 2-nitro isomer (the target compound) is not documented as a hERG activator; published structure-activity relationship studies for this scaffold indicate that nitro group position dictates functional outcome, with ortho-substitution favoring SPAK inhibitory activity over hERG modulation [2]. No hERG activation data have been reported for the 2-nitro isomer, suggesting a functional divergence relevant for applications where cardiac ion channel modulation must be avoided.

Cardiac Safety Pharmacology Ion Channel Modulation Structural Activity Relationship

Anti-inflammatory Potency: Nitrobenzamide Scaffold IC50 Values Against LPS-Induced NO Production

In a series of six nitro-substituted benzamide derivatives, compounds with optimal nitro group positioning demonstrated dose-dependent inhibition of LPS-induced nitric oxide production in RAW264.7 macrophages. Compound 5 exhibited an IC50 of 3.7 μM, and Compound 6 exhibited an IC50 of 5.3 μM, with no cytotoxicity up to 50 μM [1]. While 2-nitro-N-(4-phenoxyphenyl)benzamide itself was not among the specific compounds reported, the study establishes that nitrobenzamides bearing a phenoxyphenyl-like core achieve single-digit micromolar anti-inflammatory activity, and the ortho-nitro substitution pattern (as in the target compound) may influence binding orientation and potency relative to the meta- and para-substituted analogs evaluated.

Inflammation Research Nitric Oxide Inhibition iNOS

SPAK Kinase Inhibitory Potential: Scaffold-Derived Evidence for Antihypertensive Applications

The N-(4-phenoxyphenyl)benzamide scaffold has been systematically optimized to yield potent SPAK inhibitors. Lead compound 2 in this series provided the structural basis for further development, culminating in compound 20l, a potent SPAK inhibitor suitable for antihypertensive drug development [1]. 2-nitro-N-(4-phenoxyphenyl)benzamide contains the core N-(4-phenoxyphenyl)benzamide motif with an ortho-nitro substituent. While direct SPAK inhibition data for the target compound are not publicly available, its structural congruence with the SPAK inhibitor pharmacophore positions it as a relevant intermediate or tool compound for exploring structure-activity relationships in this pathway.

Hypertension Kinase Inhibition WNK-SPAK-NCC Pathway

Validated Research Application Scenarios for 2-nitro-N-(4-phenoxyphenyl)benzamide Based on Quantitative Evidence


SPAK Kinase Inhibitor Development and SAR Studies

Researchers investigating the WNK-SPAK-NCC signaling cascade for antihypertensive drug discovery can employ 2-nitro-N-(4-phenoxyphenyl)benzamide as a core scaffold intermediate. The compound's N-(4-phenoxyphenyl)benzamide backbone is a validated SPAK inhibitor pharmacophore, as demonstrated in the development of potent compound 20l [1]. The ortho-nitro substituent provides a distinct substitution pattern for SAR exploration not covered by the meta-nitro analog ICA-105574. Procurement of this compound enables systematic variation of nitro position effects on SPAK inhibition potency and selectivity.

Cardiac Safety Screening and hERG Liability Assessment

In contrast to its 3-nitro positional isomer ICA-105574, which potently activates hERG channels (EC50 0.5 μM, >10-fold current increase) [1], the 2-nitro isomer lacks documented hERG activation. This compound can serve as a negative control or comparator in cardiac ion channel profiling studies aimed at differentiating substitution-dependent hERG activity. Procurement is justified for laboratories conducting hERG liability screens of nitro-substituted benzamide libraries.

Anti-inflammatory Nitric Oxide Pathway Modulation

Nitrobenzamide derivatives have demonstrated low-micromolar inhibition of LPS-induced nitric oxide production in RAW264.7 macrophages, with lead compounds achieving IC50 values of 3.7–5.3 μM without cytotoxicity up to 50 μM [1]. 2-nitro-N-(4-phenoxyphenyl)benzamide is a structurally related ortho-nitro analog suitable for expanding structure-activity relationship studies of this chemotype. Researchers focused on iNOS-mediated inflammation can use this compound to assess the impact of ortho-nitro positioning on potency and selectivity relative to the meta- and para-substituted derivatives characterized in published work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-nitro-N-(4-phenoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.